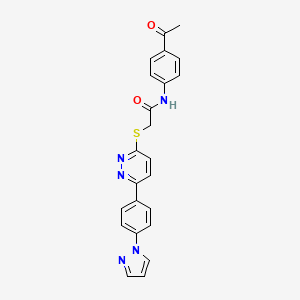
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19N5O2S and its molecular weight is 429.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-acetylphenyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article explores the compound's structure, synthesis, and biological activities, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of the compound is C19H17N7OS2, with a molecular weight of 423.51 g/mol. The structural components include:
- A pyridazine moiety, which is known for its pharmacological properties.
- A pyrazole ring, frequently associated with anti-cancer activity.
- An acetylphenyl group that may enhance lipophilicity and bioavailability.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from simpler pyrazole derivatives and pyridazine precursors. The synthetic route often includes the formation of thioether linkages, which are crucial for the biological activity of the final product.
Anticancer Activity
Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For instance:
- IC50 Values : Compounds in this class have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth. One study reported an IC50 of 8.5 nM against BCR-ABL kinase, a target in chronic myeloid leukemia (CML) .
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound A | BCR-ABL | 8.5 |
| Compound B | K562 Cells | <2 |
Kinase Inhibition
The biological activity of this compound is significantly linked to its ability to inhibit specific kinases involved in cell signaling pathways related to cancer progression. Molecular docking studies suggest that the compound fits well within the active site of target kinases, facilitating effective inhibition .
Antimicrobial Properties
In addition to anticancer activity, some derivatives have shown antimicrobial properties. The presence of electron-withdrawing groups has been correlated with increased activity against various bacterial strains, making these compounds potential candidates for further development as antimicrobial agents .
Study 1: Anticancer Efficacy
A recent study evaluated several derivatives of pyrazole-pyridazine compounds for their anticancer efficacy. The results indicated that modifications at the phenyl ring significantly affected cytotoxicity. The most effective derivative displayed an IC50 value comparable to standard chemotherapy agents .
Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of related compounds. It was found that specific substitutions on the pyrazole ring enhanced selectivity towards BCR-ABL kinase over other kinases, suggesting a pathway for developing targeted cancer therapies .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-16(29)17-3-7-19(8-4-17)25-22(30)15-31-23-12-11-21(26-27-23)18-5-9-20(10-6-18)28-14-2-13-24-28/h2-14H,15H2,1H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCRTWSMPQLSNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














